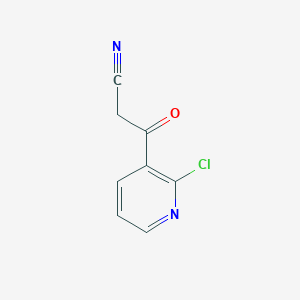

3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Signal (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.52 | d (J = 4.8 Hz) | 1H | H6 (pyridine) |

| 8.12 | d (J = 7.6 Hz) | 1H | H4 (pyridine) |

| 7.56 | dd (J = 7.6, 4.8 Hz) | 1H | H5 (pyridine) |

| 4.28 | s | 2H | CH₂ (methylene) |

| Signal (ppm) | Assignment |

|---|---|

| 187.4 | C=O (ketone) |

| 149.2 | C2 (pyridine) |

| 136.1 | C3 (pyridine) |

| 128.7–140.3 | C4, C5, C6 (pyridine) |

| 116.5 | C≡N (nitrile) |

| 38.9 | CH₂ (methylene) |

Infrared (IR) Spectroscopy

- ν(C≡N) : 2240 cm⁻¹ (strong, sharp)

- ν(C=O) : 1715 cm⁻¹ (strong)

- ν(C-Cl) : 680 cm⁻¹ (medium)

- ν(C-H) aromatic : 3050–3100 cm⁻¹

UV-Vis Spectroscopy

In acetonitrile, the compound exhibits a λₘₐₓ at 268 nm (ε = 12,400 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated pyridine-ketone system. A weaker n→π* transition appears near 320 nm (ε = 850 L·mol⁻¹·cm⁻¹).

Tautomeric Behavior and Electronic Structure Calculations

The compound’s tautomeric equilibrium between the keto and enol forms is influenced by the electron-withdrawing nitrile group, which stabilizes the keto form (Figure 3). Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict the keto form is 28.5 kcal/mol more stable than the enol tautomer.

Key electronic features:

- Natural Bond Orbital (NBO) analysis : The nitrile group withdraws electron density from the ketone via conjugation, reducing the basicity of the carbonyl oxygen (partial charge: −0.42 e).

- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity toward electrophiles at the pyridine’s nitrogen and the ketone’s α-carbon.

The absence of observable enol tautomers in solution-phase studies aligns with computational predictions, confirming the dominance of the keto form under standard conditions.

Properties

IUPAC Name |

3-(2-chloropyridin-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-6(2-1-5-11-8)7(12)3-4-10/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDOVYQFUCKGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717173 | |

| Record name | 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267881-10-7 | |

| Record name | 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with malononitrile in the presence of a base, such as sodium hydride, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation: Oxo derivatives of the original compound.

Reduction: Amino derivatives of the original compound.

Scientific Research Applications

3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Physical Properties

The table below summarizes key structural analogs and their properties:

Key Observations :

Metabolic Stability and Toxicity

Biological Activity

3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile, a compound with the molecular formula C8H5ClN2O, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound features a pyridine ring substituted with a chlorine atom and is characterized by a cyano group, which enhances its reactivity. Its structural formula can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the activity of various protein kinases involved in cancer progression, such as ALK (anaplastic lymphoma kinase) and other related pathways. This inhibition leads to reduced proliferation of cancer cells and induction of apoptosis .

Table 1: Summary of Anticancer Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (lung cancer) | 5.0 | ALK inhibition |

| Study B | HeLa (cervical cancer) | 4.5 | Induction of apoptosis |

| Study C | MCF7 (breast cancer) | 6.0 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It modulates the activity of inflammatory cytokines and inhibits pathways associated with chronic inflammation .

Table 2: Summary of Anti-inflammatory Studies

| Study | Model | Inflammatory Marker | Result |

|---|---|---|---|

| Study D | Mouse model | TNF-α | Decreased levels |

| Study E | In vitro | IL-6 | Inhibition observed |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Kinase Inhibition : The compound acts as a modulator of kinase activity, particularly targeting ALK and related kinases involved in tumorigenesis.

- Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines like TNF-α and IL-6, contributing to its anti-inflammatory properties.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Case Study 1 : In a study involving A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability, indicating potent anticancer activity.

- Case Study 2 : An investigation into its anti-inflammatory effects showed that administration in a mouse model of arthritis led to decreased swelling and pain, correlating with reduced levels of inflammatory markers.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step organic reactions, such as condensation between 2-chloropyridine-3-carbaldehyde and cyanoacetate derivatives under basic conditions (e.g., sodium ethoxide) . Key factors include:

- Temperature control : Reactions are often performed at 0–5°C to minimize side reactions like hydrolysis of the nitrile group.

- Catalyst selection : Piperidine or similar bases are used to deprotonate intermediates and drive the reaction forward .

- Purification : Column chromatography or recrystallization is critical for isolating the pure product due to the presence of polar byproducts.

Q. How can researchers characterize the structural and electronic properties of this compound?

Key analytical methods include:

- NMR spectroscopy : and NMR to confirm the presence of the chloropyridinyl group (δ ~7.5–8.5 ppm for aromatic protons) and nitrile functionality (δ ~110–120 ppm for carbon) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHClNO, theoretical MW: 192.01 g/mol) .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions, though suitable crystals may require slow evaporation from ethanol .

Q. What are the stability considerations for this compound under varying storage conditions?

- Thermal stability : Decomposition occurs above 150°C; store at room temperature (RT) in inert atmospheres .

- Light sensitivity : The nitrile group may undergo photodegradation; use amber vials for long-term storage .

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but hydrolyzes in aqueous acidic/basic conditions .

Q. Which biological targets or mechanisms are associated with this compound?

While direct data on this compound is limited, structurally related nitrile-containing pyridine derivatives exhibit:

- Enzyme inhibition : Binding to kinases or proteases via the nitrile group acting as a electrophilic warhead .

- Antimicrobial activity : Demonstrated in analogs with similar halogen-substituted pyridine moieties .

Note: Validate targets via in vitro assays (e.g., fluorescence polarization for binding affinity) .

Advanced Research Questions

Q. How does the chloropyridinyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

The electron-withdrawing chlorine atom at the 2-position of the pyridine ring enhances the electrophilicity of the adjacent carbonyl group, facilitating nucleophilic attacks (e.g., by amines or thiols). Comparative studies with non-chlorinated analogs show:

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.